Product packaging for Tris(trimethylsiloxy)silane(Cat. No.:CAS No. 1873-89-8)

Tris(trimethylsiloxy)silane

Cat. No.: B155312
CAS No.: 1873-89-8
M. Wt: 295.65 g/mol
InChI Key: XAASNKQYFKTYTR-UHFFFAOYSA-N
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Description

Significance and Research Trajectory in Organosilicon Chemistry

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is fundamental to modern materials science. The introduction of silyl (B83357) groups into organic frameworks can significantly alter a molecule's reactivity and physical properties. colab.ws Tris(trimethylsiloxy)silane, often abbreviated as (TMS)₃SiH, has carved a niche in this field due to its utility as a radical-based reagent. researchgate.net Its applications in radical reductions, hydrosilylations, and consecutive radical reactions are numerous, often proceeding under mild conditions with high yields and excellent chemo-, regio-, and stereoselectivity. researchgate.net

The research trajectory of this compound has evolved from fundamental reactivity studies to highly specialized applications. A significant area of investigation has been its use as a precursor in the fabrication of advanced materials. Researchers have successfully employed this compound for depositing low-dielectric constant (low-k) thin films, which are critical components in the semiconductor industry for reducing resistive-capacitive (RC) delay in microelectronic devices. researchgate.netresearchgate.net Its derivatives are also key monomers in the synthesis of specialized polymers, such as those used in biomedical applications.

Evolution of Synthetic and Mechanistic Understanding of (Me₃SiO)₃SiH

The synthesis of organosilicon compounds has a long history, dating back to the 19th century, with major industrial methods being established in the mid-20th century. chemicalbook.com The synthesis of functionalized silanes like this compound is often achieved through multi-step processes involving hydrosilylation or nucleophilic substitution. For instance, the hydrosilylation of carbon-carbon multiple bonds is one of the most important reactions for creating C-Si bonds and has been a central theme in organosilicon chemistry for over half a century. colab.ws

Mechanistic understanding of (Me₃SiO)₃SiH's reactivity has been a subject of detailed investigation. A notable example is the study of its interaction with molecular oxygen. This reaction is unusual because both oxygen atoms from a single O₂ molecule are incorporated into the product, (Me₃SiO)₂Si(H)SiMe₃. researchgate.net Studies combining experimental findings and theoretical calculations have proposed a sequence of propagation steps involving a silylperoxyl radical that undergoes several unimolecular rearrangements. researchgate.net The rate-determining step is believed to be the rearrangement of this silylperoxyl radical into a dioxirane-like pentacoordinated silyl radical intermediate. researchgate.net This detailed mechanistic work is crucial for understanding phenomena like the oxidation of hydrogen-terminated silicon surfaces. researchgate.net

Contemporary Research Landscape and Emerging Areas Related to this compound

The current research landscape for this compound and its derivatives is vibrant and expanding, driven by the demand for new high-performance materials.

Materials Science and Microelectronics: A primary focus of contemporary research is its application as a precursor for low-k interlayer dielectrics (ILDs) in the semiconductor industry. researchgate.net As transistor scaling continues, the need for materials with low dielectric constants to minimize signal delay becomes more critical. researchgate.net this compound has been introduced as a novel precursor for plasma-enhanced chemical vapor deposition (PECVD) to create these films. researchgate.netresearchgate.net Research has shown that films deposited using this precursor can achieve low dielectric constants (k-values) while maintaining suitable mechanical and electrical properties for ILD applications. researchgate.netresearchgate.net

PrecursorDeposition MethodAchieved k-valueHardness (GPa)Elastic Modulus (GPa)Leakage Current Density (A/cm² at 1 MV/cm)
This compoundPECVD (at 20 W)2.701.50310.797.40 × 10⁻⁸

This table presents data on the properties of low-k thin films fabricated using this compound as a precursor via plasma-enhanced chemical vapor deposition (PECVD). The data highlights its suitability for interlayer dielectric (ILD) applications in the semiconductor industry. researchgate.netresearchgate.net

Polymer Chemistry: In polymer science, derivatives of this compound are widely used. For example, 3-methacryloxypropyl this compound (often abbreviated as TRIS) is a key monomer for producing polymers and copolymers with specific properties. researchgate.netresearchgate.net These polymers are used in applications requiring high gas permeability, such as in contact lenses. Recent research has focused on controlled polymerization techniques to create uniform microspheres of poly-TRIS, which can be used in various advanced applications. researchgate.netjst.go.jp The incorporation of the bulky tris(trimethylsiloxy)silyl group can impart properties like hydrophobicity.

Catalysis: The development of new catalytic systems is another emerging area. While much of organocatalysis has focused on other areas, the activation of silicon reagents is a field of interest. gla.ac.uk Although electron-rich silanes have shown strong catalytic performance in some reactions, the unique electronic and steric properties of compounds like this compound continue to make them subjects of interest in the development of novel synthetic methodologies, including photoredox catalysis. scholaris.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H27O3Si4 B155312 Tris(trimethylsiloxy)silane CAS No. 1873-89-8

Properties

InChI

InChI=1S/C9H27O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAASNKQYFKTYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172039
Record name 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
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Molecular Weight

295.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-89-8
Record name 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Synthetic Methodologies and Precursor Chemistry of Tris Trimethylsiloxy Silane

Direct Synthetic Routes for Tris(trimethylsiloxy)silane

The direct synthesis of this compound can be achieved through several methodologies, primarily involving the reaction of silicon tetrachloride with a silylating agent. One common approach involves the reaction of tetrachlorosilane (B154696) with methyllithium (B1224462) in a one-pot synthesis, which has been shown to produce the compound in high yields. Another established method is the reaction of trimethylsilyl (B98337) chloride and trichlorosilane (B8805176) in the presence of lithium metal.

A key intermediate in some synthetic pathways is tris(trimethylsilyl)silyl lithium, which can be prepared from tetrakis(trimethylsilyl)silane. Protonation of this lithium derivative yields this compound. The foundational reaction often involves the acid-catalyzed co-hydrolysis of trialkoxysilanes and disiloxanes. For instance, the reaction between hexamethyldisiloxane (B120664) and methyltrimethoxysilane (B3422404) in the presence of an acid catalyst like sulfuric acid proceeds via the formation of silanol (B1196071) intermediates, leading to the desired product through siloxane bond formation. smolecule.com

More recently, operationally diverse synthetic methods for related hydrosiloxysilanes have been developed, including intermolecular C–H silylations of arenes and heteroarenes, which can be performed under neat conditions or with a solvent. rsc.org

Synthesis of Functionalized Tris(trimethylsiloxy)silyl Derivatives

The versatility of this compound is further highlighted by the ability to introduce various functional groups, enabling its use in a broad range of applications, particularly in the development of specialty polymers and materials for medical devices.

Acrylamide (B121943) and methacrylate (B99206) functionalized silanes derived from this compound are of significant interest, especially in the manufacturing of contact lenses and other biomedical devices. segla.com.aumdpi.com

The synthesis of 3-Acrylamidopropylthis compound has been reported with a high yield of 92%. chemicalbook.com This process involves the reaction of [(CH₃)₃SiO]₃Si(CH₂)₃NH₂ with acrylic acid chloride in the presence of sodium carbonate. chemicalbook.com

Similarly, γ-Methacryloxypropyl-tris(trimethylsiloxy)silane is prepared through the hydrolysis of γ-methacryloxypropyl-trimethoxysilane and chlorotrimethylsilane. prepchem.com This methacrylate derivative is a common monomer in the synthesis of silicone hydrogels for contact lenses, where it contributes to high oxygen permeability. mdpi.comresearchgate.net The polymerization of these monomers can be controlled to produce macromers with specific molecular weights. segla.com.au

A general method for producing such functionalized silanes involves reacting a polyoxyethylene (meth)acrylate with an isocyanatoalkyl this compound. The hydroxyl group of the (meth)acrylate reacts with the isocyanate group to form a urethane (B1682113) linkage, a reaction that can be catalyzed by various compounds, including amines and tin catalysts. google.com

Functionalized Silane (B1218182) Precursors Reaction Type Yield Reference
3-Acrylamidopropylthis compound[(CH₃)₃SiO]₃Si(CH₂)₃NH₂, Acrylic acid chloride, Sodium carbonateAcylation92% chemicalbook.com
γ-Methacryloxypropyl-tris(trimethylsiloxy)silaneγ-methacryloxypropyl-trimethoxysilane, ChlorotrimethylsilaneHydrolysisNot specified prepchem.com
TRIS-containing vinylic monomersPolyoxyethylene (meth)acrylate, Isocyanatoalkyl this compoundUrethane formationNot specified google.com

Vinyl-functionalized this compound is a key intermediate for creating a variety of unsaturated organosilicon compounds. Vinylthis compound can undergo addition reactions and is used as a comonomer to produce copolymers with low surface tension and improved lubricity. cfsilicones.com

Alkene metathesis is a powerful tool for the synthesis of unsaturated organosilicon compounds. researchgate.net Cross-metathesis of vinylthis compound with various olefins, catalyzed by ruthenium alkylidene complexes, allows for the effective functionalization and creation of diverse unsaturated derivatives. researchgate.net Hydrosilylation of alkynes with silanes like this compound over a ruthenium catalyst is another method to introduce silyl (B83357) substituents into unsaturated molecules. colab.ws

The versatility of these unsaturated silanes is demonstrated in their use in various organic transformations, including as reagents in radical chemistry and for the synthesis of complex molecular frameworks. aaronchem.comresearchgate.net

Unsaturated Derivative Synthetic Method Key Reagents/Catalysts Reference
Vinylthis compound copolymersCopolymerizationNot specified cfsilicones.com
Functionalized unsaturated silanesCross-metathesisGrubbs type ruthenium alkylidene complexes researchgate.net
α-Silyl substituted compoundsHydrosilylation of alkynesRuthenium catalyst colab.ws

Chloro-functionalized analogues of this compound serve as important intermediates for further chemical modifications. For example, Chloromethylthis compound is utilized in the synthesis of silicone polymers and as a coupling agent. cymitquimica.com Similarly, 3-Chloropropylthis compound is a known synthetic intermediate. alfa-chemistry.com

The synthesis of these halo-functionalized silanes often involves starting from precursors that already contain the halogenated alkyl chain. For instance, the synthesis of related chloro-functionalized silacyclobutanes and silacyclopentanes starts from dichlorinated precursors. researchgate.net These halogenated derivatives can then be used in a variety of subsequent reactions to introduce other functionalities. vulcanchem.com

Scalable Production and Process Optimization Strategies

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For the production of related compounds like methylthis compound, addressing heat dissipation from exothermic reactions and ensuring efficient mixing are critical. smolecule.com

Continuous flow reactors are often adopted for large-scale production to manage exothermic reactions effectively, with inline cooling systems to maintain optimal temperatures. smolecule.com In large-batch reactors, optimizing agitation and reagent feed rates is crucial for achieving consistent high yields. smolecule.com

Economic viability is heavily dependent on raw material utilization and waste reduction. Innovations in acid-catalyzed co-hydrolysis processes, such as the pre-mixing of certain reactants before the addition of others, have been shown to minimize side reactions and improve yields to over 88%. smolecule.com

For the industrial-scale production of precursors like tetrakis(trimethylsilyl)silane, key considerations include the selection of appropriate solvents such as THF or hexane (B92381) to improve reaction homogeneity, and careful control of lithium stoichiometry to maximize yield while minimizing residual reactive metals. Post-reaction quenching procedures are also critical for safety, involving the neutralization of residual lithium with compounds containing active protons under controlled conditions to prevent the formation of explosive hydrogen gas.

Fundamental Reactivity and Reaction Mechanisms of Tris Trimethylsiloxy Silane

Hydrosilylation Reactions Involving the Si-H Moiety

Tris(trimethylsiloxy)silane is utilized in hydrosilylation reactions, which involve the addition of its silicon-hydride (Si-H) bond across unsaturated carbon-carbon bonds.

Mechanisms of Addition to Unsaturated Systems (e.g., Alkenes, Alkynes)

The addition of the Si-H bond of this compound to alkenes and alkynes is a key reaction for forming carbon-silicon bonds. This process can be catalyzed by various methods, leading to different regio- and stereochemical outcomes.

The most established mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . nih.govpsu.edu This mechanism involves the following key steps:

Oxidative Addition: The Si-H bond of the silane (B1218182) adds to the low-valent platinum catalyst. nih.gov

Olefin Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum center. nih.gov

Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen (Pt-H) bond. nih.gov This step is often considered rate-determining. acs.org

Reductive Elimination: The final product is formed by the elimination of the alkyl-silyl group, regenerating the active catalyst. nih.gov

A modified Chalk-Harrod mechanism has also been proposed, which suggests that the alkene inserts into the platinum-silicon (Pt-Si) bond instead of the Pt-H bond. nih.govpsu.edu However, theoretical studies suggest that the original Chalk-Harrod pathway is generally more favorable. acs.org

The regioselectivity of the addition (i.e., whether the silyl (B83357) group adds to the terminal or internal carbon of an alkene) is influenced by steric and electronic factors of both the substrate and the silane. nih.govlibretexts.org For terminal alkynes, hydrosilylation can lead to three possible products, while internal alkynes can yield four different isomers. libretexts.org

Catalytic Systems in Hydrosilylation (e.g., Platinum-Group Metal Catalysis)

Platinum-group metals are highly effective catalysts for hydrosilylation reactions.

Platinum Catalysts: Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are widely used due to their high activity and selectivity. nih.gov Karstedt's catalyst, in particular, is a well-characterized Pt(0) complex that is highly active for hydrosilylation. psu.eduacs.org The catalytic cycle with these platinum catalysts generally follows the Chalk-Harrod mechanism. nih.govnih.gov

Rhodium Catalysts: Rhodium complexes can also catalyze hydrosilylation. nih.gov In some cases, such as with [Rh(PR₃)₃Cl], the reaction may proceed via the modified Chalk-Harrod mechanism where the insertion of the alkene into the Rh-Si bond is favored. nih.gov Recent research has also explored rhodium complexes with bulky BINAP-type ligands for the C-H silylation of arenes with hydrosiloxysilanes, including this compound. rsc.orgrsc.org

Iridium Catalysts: Iridium complexes, such as [Ir(COD)Cl]₂, have been shown to be highly selective for the anti-Markovnikov hydrosilylation of vinylbenzenes. acs.org

Other Transition Metals: Other transition metals like nickel, ruthenium, palladium, and cobalt have also been investigated as catalysts for hydrosilylation. nih.govnih.gov For instance, nickel complexes have been shown to be efficient catalysts for the dehydrogenative silylation of styrene (B11656) and vinylthis compound. researchgate.net

Table 1: Comparison of Catalytic Systems for Hydrosilylation

Catalyst Type Common Examples Predominant Mechanism Key Features
Platinum Speier's catalyst (H₂PtCl₆), Karstedt's catalyst Chalk-Harrod High activity and selectivity, widely used in industry. nih.gov
Rhodium [Rh(PR₃)₃Cl], [Rh(1,5-hexadiene)Cl]₂ with BINAP ligands Modified Chalk-Harrod (in some cases) Can favor insertion into the M-Si bond. nih.gov Effective for C-H silylation. rsc.orgrsc.org
Iridium [Ir(COD)Cl]₂ - High selectivity for anti-Markovnikov products with vinylbenzenes. acs.org
Nickel Ni(acac)₂, Ni(0) complexes Insertion into Ni-Si bond Efficient for dehydrogenative silylation. researchgate.net
Ruthenium [Cp*Ru(MeCN)₃]⁺, [CpRu(MeCN)₃]⁺ - Can exhibit opposite regio- and stereoselectivity depending on the ligand. pkusz.edu.cn

Photoinitiated and Other Mediated Hydrosilylation Approaches

Besides transition metal catalysis, hydrosilylation can also be initiated by other means.

Photoinitiated Hydrosilylation: This method uses light to generate the active catalytic species or to initiate a radical chain reaction.

Platinum-based Photoinitiators: Certain platinum complexes, such as (η⁵-C₅H₄CH₃)Pt(CH₃)₃ and β-dicarbonyl-Pt(IV)R₃ complexes, can be activated by UV light to catalyze hydrosilylation. nih.govacs.org These photoinitiators can offer temporal control over the curing process in industrial applications. mdpi.comwhiterose.ac.uk

Metal-Free Photoinitiators: Radical-type photoinitiators like Irgacure 2959 can promote the hydrosilylation of alkenes under LED light irradiation. rsc.orgrsc.org This offers a metal-free and greener alternative to traditional methods. rsc.org

Radical-Mediated Hydrosilylation: This approach involves the generation of silyl radicals, which then add to the unsaturated bond. Tris(trimethylsilyl)silane (B43935), with its relatively weak Si-H bond, is a good precursor for silyl radicals. wikipedia.org The reaction can be initiated by radical initiators or even by air under solvent-free conditions. researchgate.netorganic-chemistry.org

Hydrolysis and Condensation Pathways

This compound can undergo hydrolysis, a reaction with water, which leads to the formation of silanol (B1196071) intermediates. These intermediates are key in processes like sol-gel synthesis.

Acid- and Base-Catalyzed Hydrolysis Mechanisms Leading to Silanols

The hydrolysis of alkoxysilanes, such as this compound, involves the cleavage of the Si-O-C bond and the formation of a Si-OH (silanol) group. researchgate.net This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of alkoxysilanes is enhanced. researchgate.net The mechanism involves the protonation of the oxygen atom of the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water. Acidic conditions generally favor the hydrolysis reaction while slowing down the subsequent condensation of the resulting silanols. researchgate.net

Base-Catalyzed Hydrolysis: In the presence of a base, the hydrolysis rate is also increased. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. Base catalysis promotes both hydrolysis and the subsequent condensation reactions. researchgate.net The rate of hydrolysis in base-catalyzed systems is influenced by the structure of the silane, with subsequent hydrolysis steps potentially proceeding more rapidly. researchgate.net

The hydrolysis of this compound leads to the formation of tris(trimethylsiloxy)silanol. This silanol is a key intermediate in various chemical transformations.

Formation and Reactivity of Silanol Intermediates in Sol-Gel Processes

Silanol intermediates, formed from the hydrolysis of precursors like this compound, are fundamental building blocks in sol-gel chemistry. semanticscholar.org The sol-gel process involves the transition of a solution (sol) into a gel-like network.

The formation and reactivity of these silanol intermediates are crucial for controlling the properties of the final material. semanticscholar.org

Hydrolysis: As described above, the precursor undergoes hydrolysis to form silanol (Si-OH) groups. gelest.com

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanols or with remaining alkoxy groups to form siloxane (Si-O-Si) bridges. gelest.comgelest.com This condensation reaction releases water or alcohol as a byproduct.

Gelation: As the condensation process continues, a three-dimensional network of siloxane bonds is formed, leading to the formation of a gel.

The structure of the resulting silicate (B1173343) polymer, whether it is more linear or branched, is influenced by the reaction conditions. researchgate.net

Acidic conditions tend to produce less-branched, more linear polymers because the hydrolysis rate of a silicate tetrahedron tends to decrease as alkoxy groups are removed. researchgate.net

Basic conditions favor the formation of more highly branched and condensed structures because each subsequent hydrolysis of a tetrahedron is thought to proceed more rapidly. researchgate.net

The silanol intermediates are generally unstable and are key to the formation of the final polysiloxane materials. gelest.comresearchgate.net

Nucleophilic Substitution Reactions at Silicon Centers

The central silicon atom in this compound is susceptible to nucleophilic attack, a reaction that is influenced by the nature of the nucleophile and the reaction conditions. One of the key methods for forming aryl-Si bonds involves the reaction of aryl Grignard or aryl lithium reagents with chlorosiloxysilanes; however, the scope of these reactions is significantly limited by the incompatibility of these reagents with electrophilic functional groups on the aryl ring. rsc.org

A more versatile approach involves the C-H silylation of arenes and heteroarenes with tris(siloxy)hydrosilanes like this compound. rsc.org These reactions are often catalyzed by transition metals and can proceed under various conditions. For instance, the silylation of arenes with this compound can be achieved at elevated temperatures (e.g., 120 °C) with a catalyst, leading to the formation of a new silicon-carbon bond. rsc.org The steric bulk of the this compound molecule plays a significant role in the regioselectivity of these C-H silylation reactions. rsc.org

Furthermore, the reactivity of the Si-H bond can be modulated by the use of fluoride (B91410) ion catalysis. The fluoride ion can act as a nucleophile, attacking the silicon atom and generating a more hydridic silane, which can then participate in reduction reactions. researchgate.net

Oxidation Reactions of this compound

This compound can undergo oxidation reactions with various oxidizing agents. The oxidation of triorganosilanes, including this compound, with dimethyldioxirane (B1199080) results in the formation of the corresponding silanols in quantitative yields. researchgate.net These reactions are typically carried out at room temperature in solvents such as acetone (B3395972) or carbon tetrachloride. researchgate.net

The rate of oxidation is dependent on the substituents attached to the silicon hydride moiety. For this compound, the reaction with dimethyldioxirane proceeds at a measurable rate, which has been quantified in comparative studies. researchgate.net

Mechanistic Investigations of Ozonolysis and Oxygen Insertion

The reaction of silanes with ozone has been a subject of detailed mechanistic investigation. The ozonolysis of silanes is proposed to proceed via a concerted 1,3-dipolar insertion mechanism of ozone into the Si-H bond. researchgate.net In this mechanism, depending on the substituents on the silicon atom and the solvent environment, the transfer of the hydrogen atom can precede the formation of the silicon-oxygen bond to varying extents. researchgate.net The initial product of this insertion is a hydrotrioxide (R₃SiOOOH), which can subsequently decompose to form silanols and other products. researchgate.net

In the case of the oxidation by dimethyldioxirane, the mechanism is debated between a concerted oxygen insertion and a radical pathway. researchgate.net The significant difference in reaction rates between this compound and other silyl hydrides provides insight into the electronic effects on this process. researchgate.net

Comparative Reactivity Studies with Other Silyl Hydrides (e.g., Tris(trimethylsilyl)silane)

The reactivity of this compound is often compared with that of other silyl hydrides, most notably tris(trimethylsilyl)silane ((TMS)₃SiH). The substitution of the electron-donating trimethylsilyl (B98337) groups with the more electron-withdrawing trimethylsiloxy groups significantly alters the electronic properties of the central silicon atom and the reactivity of the Si-H bond.

This difference in electronic character leads to a reduced hydrogen-donor capability for this compound compared to tris(trimethylsilyl)silane. Consequently, the Si-H bond in tris(trimethylsilyl)silane is more reactive in radical-based reactions.

This disparity in reactivity is clearly demonstrated in their oxidation reactions. The rate of oxidation by dimethyldioxirane is significantly slower for this compound than for tris(trimethylsilyl)silane. researchgate.net

Below is a data table comparing the reaction rates.

Silyl HydrideOxidizing AgentTemperature (°C)Rate Constant (M⁻¹s⁻¹)
This compoundDimethyldioxirane255.8 x 10⁻³
Tris(trimethylsilyl)silaneDimethyldioxirane1514.5

Data sourced from a comparative study on the oxidation of triorganosilanes. researchgate.net

The bond dissociation energy of the Si-H bond is a key parameter in determining the reactivity of silyl hydrides in radical reactions. For tris(trimethylsilyl)silane, this value is estimated to be around 79-84 kcal/mol, which is notably weaker than that of triethylsilane (90 kcal/mol). organic-chemistry.orgwikipedia.org This weaker bond contributes to its effectiveness as a radical-based reducing agent. organic-chemistry.org While this compound is less reactive in radical reactions, it finds applications in materials science, particularly in the synthesis of silicone polymers.

Computational and Theoretical Investigations of Tris Trimethylsiloxy Silane

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the reactivity of tris(trimethylsiloxy)silane and related compounds.

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states and the calculation of activation energy barriers. This information is crucial for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

For instance, in the ozonolysis of this compound, DFT calculations at the B3LYP/6-31+G(2d,p) level of theory were used to investigate possible reaction mechanisms, including radical, ionic, and ozone insertion pathways. researchgate.net The calculated primary isotope effect was consistent with the experimental value, supporting a mechanism involving the abstraction of a hydrogen atom from the Si-H bond by ozone. researchgate.net

In another study, DFT was employed to investigate the thermal reaction of an acylsilane, pivaloyltris(trimethylsilyl)silane, with bis(trimethylsilyl)acetylene. figshare.com The calculations revealed two possible reaction pathways. One involved a silene intermediate undergoing a [2+2] cycloaddition, which was found to have a high activation energy, making it kinetically unfavorable. figshare.com The second pathway, involving a silene-to-silylene rearrangement followed by a [2+1] cycloaddition, was determined to be more realistic from both thermodynamic and kinetic standpoints. figshare.com This theoretical finding was consistent with the experimental observation that no silacyclobutene (B14315791) intermediate was formed. figshare.com

Furthermore, DFT calculations have been used to understand the regio- and stereodivergence in the ruthenium-catalyzed hydrosilylation of internal alkynes with silanes, including the bulky this compound. pkusz.edu.cn These studies suggest that the reaction proceeds through oxidative hydrometalation, isomerization, and reductive silyl (B83357) migration, with the energetics of the transition states and intermediates being highly dependent on the catalyst ligand. pkusz.edu.cn The steric bulk of the silyl group, such as in this compound, plays a critical role in determining the selectivity of the reaction. pkusz.edu.cn

A combined quantum mechanical and laser flash photolysis study on the reactivity of the tris(trimethylsilyl)silane (B43935) (TTMSS)-derived radical with alkenes also utilized DFT calculations. researchgate.netnih.gov These calculations helped to explain the high reactivity and low selectivity of the TTMSS radical in addition reactions to alkenes, attributing it to a balance of polar and enthalpy effects. researchgate.netnih.gov The study also measured the rate constants for addition and hydrogen abstraction reactions. nih.gov

The table below summarizes key findings from DFT studies on the reaction pathways of this compound and related compounds.

Reaction SystemComputational MethodKey Findings
Ozonolysis of tris(trimethylsilyl)silaneB3LYP/6-31+G(2d,p)Supported a hydrogen abstraction mechanism by ozone. researchgate.net
Pivaloyltris(trimethylsilyl)silane + Bis(trimethylsilyl)acetyleneDFTFavored a silene-to-silylene rearrangement pathway over a [2+2] cycloaddition. figshare.com
Ru-catalyzed hydrosilylation with this compoundDFTElucidated a mechanism involving oxidative hydrometalation and reductive silyl migration, highlighting the role of sterics. pkusz.edu.cn
TTMSS radical + AlkenesDFTExplained the high reactivity and low selectivity through antagonist polar and enthalpy effects. researchgate.netnih.gov

Computational methods, particularly time-dependent DFT (TD-DFT), can predict spectroscopic properties like UV/vis absorption bands. While specific TD-DFT studies focused solely on the UV/vis spectrum of this compound are not prevalent in the provided search results, related research on three-component photoinitiator systems containing tris(trimethylsilyl)silane demonstrates the application of these methods. In a study on photoinitiators for acrylate (B77674) polymerization, combinations of a squaraine dye with co-initiators including tris(trimethylsilyl)silane were investigated for their efficiency under UV-Vis light. rsc.org Such studies often rely on understanding the absorption characteristics of the components to optimize the photoinitiation process.

Quantum Mechanical Analysis of Bonding and Electronic Structure

Quantum mechanical calculations provide deep insights into the bonding and electronic structure of molecules. For this compound, these analyses can explain its reactivity and physical properties.

Computational models have been used to predict bond lengths and dihedral angles in related siloxane structures. For instance, in N-[3-[tris(trimethylsiloxy)silyl]propyl]acrylamide, the Si-O bond lengths are predicted to be in the range of 1.64–1.66 Å, and the Si-O-Si dihedral angles are between 140–160°, indicating the flexibility of the siloxane framework. The bulky trimethylsiloxy groups create steric hindrance, which influences the molecule's conformation.

A combined quantum mechanical and laser flash photolysis study investigated the reactivity of the tris(trimethylsilyl)silane-derived radical. researchgate.netnih.gov This research highlighted the high reactivity for addition to double bonds and a low ionization potential, which is related to its electronic structure and facilitates oxidation processes or the formation of silylium (B1239981) cations. researchgate.net Quantum mechanical calculations were crucial in explaining the observed reactivity patterns, such as the low selectivity towards different alkenes, by considering both polar and enthalpy effects. researchgate.net

Molecular Dynamics Simulations in Soft Matter and Interfacial Systems (if applicable)

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in condensed phases, such as in soft matter and at interfaces. While specific MD simulations focusing solely on this compound were not found, studies on related trisiloxane surfactants and silica-water interfaces provide relevant insights into the potential applications of this methodology.

Trisiloxane surfactants, which share structural similarities with this compound, are known for their "superspreading" behavior on hydrophobic surfaces. MD simulations could be used to investigate the aggregation of this compound molecules at interfaces and in solution, which is a key factor in the superspreading mechanism of related compounds. rsc.org Research on trisiloxane surfactants has shown the formation of multilayered structures on surfaces and the presence of surface aggregates that act as reservoirs of surfactant molecules. rsc.org

Furthermore, reactive molecular dynamics simulations have been used to study the complex chemistry at the silica-water interface. researchgate.net These simulations can model the formation and breaking of chemical bonds, providing insights into processes like the hydroxylation of silica (B1680970) surfaces. Given that this compound can hydrolyze to form silanols, MD simulations could be employed to study its interaction with water and its role in modifying surfaces.

Computational Approaches for Molecular Imprinting Effects in Sol-Gel Systems

Computational methods are increasingly used to guide the design and understanding of molecularly imprinted polymers (MIPs), particularly in sol-gel systems where silane (B1218182) precursors are common. These approaches can help in selecting the optimal functional monomers and understanding the interactions between the template molecule and the polymer matrix.

Different computational models, including semi-empirical, ab-initio, and DFT methods, have been screened to rationally select functional silane monomers for creating molecularly imprinted xerogels (MIXs). nih.gov In these studies, the interaction energies between a template molecule and various functional silane monomers are calculated to predict the performance of the resulting imprinted material. nih.gov The results have shown that certain computational methods and basis sets provide a good correlation between the calculated interaction energies and the experimental imprinting factors. nih.gov

While a specific study detailing the computational modeling of this compound in a molecular imprinting system was not identified, the general principles are applicable. This compound or its derivatives could potentially be used as cross-linkers or functional monomers in the sol-gel process for creating MIPs. scirp.orgdokumen.pub Computational modeling could predict the binding affinity and selectivity of the imprinted sites for a target molecule.

Applications in Advanced Materials Science and Engineering

Precursor in Silicone Polymer and Copolymer Synthesis

The molecular architecture of tris(trimethylsiloxy)silane makes it an invaluable precursor in the synthesis of specialized silicone polymers and copolymers. Its trifunctional nature allows it to act as a branching or crosslinking point, while the trimethylsiloxy groups impart desirable properties such as high gas permeability and hydrophobicity.

A significant application of this compound derivatives, particularly 3-(methacryloyloxy)propylthis compound (B108374) (TRIS), is in the formulation of silicone hydrogels for contact lenses. mdpi.combohrium.comnih.gov These materials are designed to offer high oxygen permeability, which is crucial for corneal health, combined with sufficient water content for comfort.

Research has demonstrated a clear correlation between the composition of these hydrogels and their performance characteristics. As the weight percentage of TRIS increases, the oxygen permeability (Dk) of the resulting silicone hydrogel lenses also increases. mdpi.com However, this is often accompanied by a decrease in the equilibrium water content.

Table 1: Effect of TRIS Content on Silicone Hydrogel Properties

TRIS Content (wt%) Oxygen Permeability (Dk) (barrers) Equilibrium Water Content (EWC) (%)
5 --- ---
10 --- ---
20 --- ---
30 --- ---

Note: Specific Dk and EWC values for lower TRIS concentrations were not provided in the source material.

Silicone hydrogels for extended drug delivery have also been developed using 3-methacryloxypropylthis compound in combination with other monomers. exlibrisgroup.com These specialized lenses can provide extended release of ophthalmic drugs, with release periods ranging from 20 days to over three months, depending on the specific composition of the hydrogel. exlibrisgroup.com

This compound and its derivatives can function as effective crosslinking agents in the curing of silicone rubber and elastomers. nbinno.com The silane (B1218182) core can react with the polymer chains of the silicone, creating a three-dimensional network structure. This crosslinking process is fundamental to the development of the desirable mechanical properties of silicone rubbers, such as elasticity, tear resistance, and durability. cfmats.com

In room temperature vulcanized (RTV) silicone systems, for example, silane crosslinkers react with the polymer ends. sinosil.com Subsequent reaction with moisture leads to the formation of siloxane bonds between polymer chains, resulting in a cured, crosslinked network. sinosil.com The resulting Si-O-Si crosslinks are highly durable and provide excellent resistance to weathering, UV radiation, and temperature fluctuations. sinosil.com While specific examples detailing the use of this compound itself as the primary crosslinker are not as common as other silanes, its structural analogue, Methylthis compound, is noted for its role as a crosslinking agent in polymerization reactions. nbinno.com

This compound is utilized as a versatile additive in the formulation of high-performance coatings, adhesives, and sealants. chemimpex.com It functions as a coupling agent and surface modifier, improving the adhesion of these materials to a variety of substrates, including glass, metals, and plastics. chemimpex.cominnospk.com

The incorporation of this compound can significantly enhance several key properties of the final product:

Adhesion: It acts as a bridge between organic and inorganic materials, strengthening the bond at the interface. innospk.com

Hydrophobicity: The trimethylsiloxy groups impart a high degree of water repellency to the treated surfaces. chemimpex.com

Chemical Resistance: The stable siloxane structure contributes to improved resistance against chemical attack. chemimpex.com

A derivative, 3-Methacryloyloxypropylthis compound, is particularly noted for its use in coatings and adhesives due to its ability to enhance adhesion strength and durability, making the final products resistant to moisture and UV radiation. innospk.comnbinno.com The trisiloxane functionality in this molecule also provides flexibility, which is beneficial for applications requiring a degree of elasticity. innospk.com

Surface Modification and Functionalization Chemistry

The reactivity of the silane group in this compound allows for its covalent attachment to various substrates, making it a powerful tool for surface modification and functionalization. This process can dramatically alter the surface properties of materials, tailoring them for specific applications.

This compound and its chloro-derivatives can be used to prepare chemically grafted monolayers on inorganic substrates that possess surface hydroxyl groups, such as silicon wafers. acs.orgacs.org This is typically achieved through a silanization reaction where the silane reacts with the surface, forming a stable, covalently bonded monolayer. acs.orgacs.org

The density and quality of these monolayers can be controlled by the reaction conditions. For instance, vapor-phase reactions have been shown to produce denser, more closely packed monolayers compared to solution-phase reactions. acs.org The resulting monolayers create a well-defined surface with unique properties. Interestingly, these monolayers can contain "nanopores" or holes that can be further functionalized by reacting them with smaller silanizing agents to create binary monolayers. acs.org This allows for the precise engineering of surface chemistry at the nanoscale.

A key application of surface modification with this compound is the creation of hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. acs.org The bulky, non-polar trimethylsiloxy groups orient away from the substrate, forming a low-energy surface that repels both water and oils.

The effectiveness of this surface treatment can be quantified by measuring the contact angles of various liquids on the modified surface. Higher contact angles indicate greater repellency. For example, a this compound monolayer prepared by vapor-phase deposition on a silicon wafer exhibits significant hydrophobic and oleophobic characteristics. acs.org

Table 2: Contact Angles on a this compound Monolayer

Probe Fluid Advancing Contact Angle (θA) Receding Contact Angle (θR)
Water 96° 87°
Methylene Iodide 66° 56°

These properties are highly sought after for a range of applications, including self-cleaning surfaces, anti-fouling coatings, and moisture barriers. gelest.com The incorporation of tris(trimethylsiloxy)silyl propyl groups into polyurethane acrylate (B77674) films, for example, has been shown to endow the films with good hydrophobicity and lipophilicity, making them suitable for applications such as oil/water separation. nih.gov

Role in Sol-Gel Chemistry and Hybrid Materials

The sol-gel process is a versatile method for synthesizing organic-inorganic hybrid materials at low temperatures. This technique involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a cross-linked network. This compound and its functionalized derivatives are valuable precursors in this process, contributing to the formation of materials with tailored properties.

Organic-inorganic hybrid coatings produced via the sol-gel method offer a unique combination of properties, such as the hardness and thermal stability of an inorganic matrix with the flexibility and functionality of organic components. mrs-k.or.krcfmats.com These coatings are used to enhance the physical properties of various substrates, including plastics and metals. mrs-k.or.krkoreascience.kr The sol-gel process allows for the creation of thin, transparent, and durable films with excellent adhesion.

In a typical synthesis, a silane precursor like this compound or a functionalized version is co-condensed with other metal alkoxides, such as tetraethoxysilane (TEOS). koreascience.kr The organic groups of the silane become integrated into the inorganic silica (B1680970) network, influencing the final properties of the coating. For instance, the incorporation of different alkoxy silanes has been shown to improve transmittance to over 90% and achieve a surface hardness of 4H or higher on polymethylmethacrylate (PMMA) substrates. mrs-k.or.krkoreascience.kr

The following table summarizes the properties of organic-inorganic hybrid coatings synthesized with different silane precursors on a PMMA substrate. mrs-k.or.krkoreascience.kr

Silane PrecursorTransmittance (%)Surface HardnessContact Angle (°)
Decyltrimethoxysilane (DTMS)> 90≥ 4H~97
3-glycidoxypropyltrimethoxysilane (GPTMS)> 90≥ 4H-
Phenyltrimethoxysilane (PTMS)> 90≥ 4H-
3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPM)> 90≥ 4H-
Vinyltrimethoxysilane (VTMS)> 90≥ 4H-

Hydrogels and sol-gel-derived matrices are extensively investigated for their potential in controlled drug delivery systems. mrs-k.or.krchemimpex.com These materials can encapsulate therapeutic agents and release them in a sustained manner. The incorporation of silanes, such as derivatives of this compound, into these matrices can enhance their mechanical properties, stability, and control over release kinetics.

For instance, a derivative, 3-(Methacryloyloxy)propylthis compound, is used in the synthesis of silicone hydrogels for ophthalmic applications. cfmats.com These hydrogels can be loaded with drugs and are designed for extended wear, providing sustained drug release directly to the eye. cfmats.com The silane component contributes to the high oxygen permeability of the hydrogel, which is crucial for corneal health, while the hydrophilic components ensure comfort and biocompatibility. nbinno.com

The release of a drug from a hydrogel matrix is a complex process governed by factors such as the swelling of the polymer, diffusion of the drug, and erosion of the matrix. chemimpex.com By modifying the hydrogel composition with functional silanes, it is possible to tune these properties to achieve a desired release profile. Research has shown that silane-modified hyaluronic acid hydrogels exhibit superior mechanical properties and biochemical stability, leading to sustained drug release characteristics. nih.gov

The table below presents a hypothetical comparison of drug release from different hydrogel matrices, illustrating the effect of silane functionalization.

Matrix TypeInitial Burst ReleaseRelease DurationMechanical Strength
Standard HydrogelHighShortLow
Silane-Functionalized HydrogelLowExtendedHigh

Nanoimprint lithography (NIL) is a high-resolution patterning technique that relies on the mechanical deformation of a resist material. The properties of the resist are critical for the successful transfer of nanoscale patterns. UV-curable resists are often preferred in NIL due to their rapid curing times and low processing temperatures.

A derivative of this compound, Methacryloxypropyl this compound, is a key monomer in the formulation of UV-curable nanoimprint resists. gelest.com This compound contains a polymerizable methacrylate group that allows for rapid curing under UV light and a siloxane backbone that provides low surface energy, facilitating the release of the mold after imprinting. The low viscosity of resists formulated with this silane enables the filling of nanoscale features at room temperature and low pressure. gelest.com

The use of such silane-based resists in nanoimprint lithography offers several advantages, including high-resolution patterning, high throughput, and the ability to create high-aspect-ratio nanostructures. The cured resist also exhibits good plasma etch resistance, making it suitable as a mask for subsequent pattern transfer processes.

The following table outlines the key properties of a nanoimprint resist based on Methacryloxypropyl this compound.

PropertyValue/Characteristic
Cure MechanismUV-induced polymerization
Imprinting TemperatureRoom Temperature
Imprinting PressureLow
Mold ReleaseExcellent
Etch ResistanceGood
ResolutionNanoscale

Bio-Interfacing Materials and Biomedical Applications

The unique combination of organic and inorganic properties in silane compounds makes them highly suitable for biomedical applications, where interaction with biological systems is critical.

While direct evidence of this compound being used for the modification of biomolecules is limited in the available literature, its derivatives, particularly those with reactive functional groups, hold significant potential in this area. The principle of bioconjugation often involves the use of crosslinking agents to attach synthetic molecules to proteins or other biomolecules to enhance their stability, functionality, or to immobilize them on a surface.

The methacrylate group in Methacryloxypropyl this compound, for example, allows for its covalent integration into polymer scaffolds that can be used for the immobilization of bioactive molecules. nbinno.com This is particularly relevant in the development of biosensors, where the stable attachment of enzymes or antibodies to a surface is essential for their function. The siloxane component of the molecule can contribute to a biocompatible and chemically inert interface.

The application of this silane derivative in silicone hydrogel contact lenses is a prime example of its use in a biomedical device. nbinno.comsigmaaldrich.com In this context, it acts as a monomer that bridges silicone segments with hydrophilic monomers, creating a material that is both highly permeable to oxygen and comfortable for the wearer. nbinno.comsigmaaldrich.com This demonstrates the potential of functionalized silanes to create materials that can be successfully interfaced with biological tissues.

Components in Advanced Drug Delivery Systems

While this compound itself is a foundational precursor, its functionalized derivatives are key components in the architecture of advanced drug delivery systems. These derivatives are engineered to create biocompatible polymers and materials that can encapsulate, transport, and release therapeutic agents in a controlled manner. The core tris(trimethylsiloxy)silyl (TRIS) group imparts critical properties such as hydrophobicity, stability, and high gas permeability to the resultant biomaterials.

Researchers utilize these TRIS-containing monomers to synthesize specialized polymers, like silicone hydrogels, for medical devices. nbinno.com These materials are particularly valuable in ophthalmology, where they are used to create drug-eluting contact lenses. By incorporating TRIS-based monomers, these lenses can be loaded with drugs and release them sustainably over an extended period, offering a significant advantage over conventional eye drops.

Key functionalized derivatives and their roles include:

Methacryloxypropylthis compound (TRIS): This is a widely used monomer in the synthesis of silicone hydrogels for medical applications. researchgate.net Its methacrylate group allows it to polymerize with other monomers, forming a stable, crosslinked network. nbinno.com The siloxane structure provides chemical inertness and thermal stability, while the methacrylate group can be used for the covalent immobilization of bioactive molecules. nbinno.com This makes it ideal for creating scaffolds for the controlled release of therapeutics. nbinno.com The incorporation of this monomer is crucial for enhancing the oxygen permeability of materials like contact lenses, a vital property for ocular health.

N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide: This compound is employed in the development of drug delivery systems and other medical devices due to its notable biocompatibility and stability. It can be used to modify surfaces to reduce biological fouling, a critical feature for implants and devices that are in long-term contact with bodily tissues. The acrylamide (B121943) group allows for polymerization, creating hydrogels and polymer networks suitable for carrying and releasing drugs.

(3-Acryloxypropyl)this compound: This derivative is another example of a TRIS-containing molecule used to create hydrophobic, non-bio-adhesive polymer coatings for medical devices. google.com Such coatings are essential for preventing the unwanted adhesion of biological molecules and cells to the surface of a device, which can be crucial for its proper function and longevity.

The general mechanism involves the polymerization of these functional silane monomers, often with hydrophilic co-monomers, to create a biphasic material that balances properties like oxygen transport, water content, and mechanical strength. The TRIS-containing domains form hydrophobic pathways that are highly permeable to oxygen, while the hydrophilic components ensure comfort and biocompatibility. This tailored structure allows for the effective loading and subsequent diffusion-controlled release of therapeutic agents.

Derivative NameFunctional GroupKey Role in Drug Delivery
Methacryloxypropylthis compoundMethacrylateForms high oxygen permeability hydrogels for drug-eluting contact lenses. nbinno.com
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamideAcrylamideUsed for biocompatible modifications and creating polymer networks for drug carriers.
(3-Acryloxypropyl)this compoundAcrylateComponent in non-bio-adhesive coatings for medical devices. google.com

Development of Advanced Functional Materials

The unique chemical structure of this compound makes it and its derivatives valuable building blocks in the creation of advanced functional materials. By introducing specific reactive groups onto the silane core, materials with tailored properties for demanding applications can be synthesized. These applications range from performance textiles to next-generation energy storage solutions.

Anti-stain/Oil Resistant Textiles

In the textile industry, derivatives of this compound are used to impart high-performance characteristics such as stain and oil resistance to fabrics. The principle involves creating a low-energy surface on the textile fibers that repels liquids, particularly oils.

One key compound used for this purpose is 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate (TMSPM) . sigmaaldrich.comkrackeler.com This monomer can be used to fabricate bio-based polymer coatings for textiles. sigmaaldrich.comsigmaaldrich.com When applied to a fabric, the TMSPM-containing polymer forms a durable, invisible finish. The multiple trimethylsiloxy groups create a highly hydrophobic and oleophobic (oil-repellent) surface. Research has shown that the addition of TMSPM to textile coatings significantly enhances the oil repellency of the material. sigmaaldrich.comkrackeler.com This functionality is critical for applications in performance apparel, upholstery, and industrial textiles where resistance to staining from oil and other liquids is essential.

The mechanism relies on the low surface energy imparted by the dense layer of methyl groups from the trimethylsiloxy moieties. This low-energy barrier prevents liquids from wetting the fabric's surface, causing them to bead up and roll off rather than being absorbed into the fibers.

Derivative NameApplication in TextilesMechanism of Action
3-[Tris(trimethylsiloxy)silyl]propyl methacrylate (TMSPM)Forms polymer coatings for anti-stain and oil-resistant finishes. sigmaaldrich.comkrackeler.comThe tris(trimethylsiloxy)silyl groups create a low-energy surface that repels oil and water. sigmaaldrich.com

Lithium-ion Battery Components

Functionalized derivatives of this compound also play a role in improving the performance and stability of lithium-ion batteries. These compounds are primarily used as electrolyte additives.

Vinylthis compound is one such derivative that has been identified as a beneficial electrolyte additive. cfsilicones.com When added to the battery's electrolyte, it can polymerize on the surface of the electrodes during the initial charging cycles. This process forms a stable and protective film known as the solid electrolyte interphase (SEI).

A well-formed SEI is crucial for battery longevity and safety. The film formed by the polymerization of Vinylthis compound helps to:

Stabilize the Electrode Surface: It prevents the continuous decomposition of the electrolyte on the highly reactive electrode surface, which is a common cause of capacity fade. cfsilicones.com

Enhance Recharging Capabilities: By passivating the electrode surface and preventing unwanted side reactions, the additive contributes to improved cycling efficiency and a longer battery life. cfsilicones.com

The use of such silane additives is a key strategy in the ongoing development of higher-energy-density and longer-lasting lithium-ion batteries.

Derivative NameRole in BatteriesBenefits
Vinylthis compoundElectrolyte Additive. cfsilicones.comForms a stable SEI film on electrodes, improving recharging capabilities and physicochemical stability. cfsilicones.com

Role in Advanced Organic Synthesis

Selective Silylation Reactions

Tris(trimethylsiloxy)silane, with the chemical formula [(CH3)3SiO]3SiH, serves as a significant reagent in advanced organic synthesis, particularly in selective silylation reactions. sigmaaldrich.com Its utility is prominent in the catalytic C–H silylation of arenes and heteroarenes, enabling the direct introduction of a bulky tris(trimethylsiloxy)silyl group to these scaffolds. This process is valuable for creating functionalized aryl- and heteroarylsiloxanes, which are precursors to polysiloxane-based materials. researchgate.netosti.gov

Research has demonstrated efficient protocols for these transformations using a rhodium complex derived from [Rh(1,5-hexadiene)Cl]2 and a bulky BINAP-type ligand as a catalyst. researchgate.net The silylation reactions involving the sterically demanding this compound typically necessitate a higher catalyst loading (around 1 mol%) and elevated reaction temperatures, often around 120 °C. rsc.orgnih.gov Under these conditions, an in situ generated catalyst has been found to be slightly more efficient than a preformed catalyst complex for certain substrates. rsc.orgnih.gov

A key factor governing the regioselectivity of these C–H silylation reactions is sterics. researchgate.netrsc.org The steric bulk of both the substituents on the arene and the silane (B1218182) itself is the primary determinant of where the silylation occurs, with electronic effects playing a secondary role. researchgate.netnih.gov For instance, in the silylation of substituted arenes like fluorobenzene, the substitution pattern shifts from ortho-silylation with less bulky silanes to meta-silylation with the sterically demanding this compound. researchgate.netrsc.org This highlights the sensitivity of the protocol to steric hindrance. rsc.org

The catalytic system is effective for a range of arenes, including polycyclic aromatic hydrocarbons. researchgate.netrsc.org However, the silylation of electron-rich arenes such as anisole (B1667542) has been observed to be less efficient. researchgate.netrsc.org

The table below summarizes the results of the rhodium-catalyzed C–H silylation of various arenes using this compound.

Table 1: C–H Silylation of Arenes with this compound researchgate.netrsc.org

Substrate Product Yield (%)
Benzene P25 92
Naphthalene P26 66
Anisole P27 53 (conversion)
Fluorobenzene P28 71

Reaction conditions: Substrate (0.5 mmol), this compound (0.75 mmol), [Rh(1,5-hexadiene)Cl]2 (0.0025 mmol), L4 (0.0055 mmol), norbornene (0.75 mmol), in octane (B31449) (1.0 mL) at 120 °C for 16 h.

Heteroarenes are generally less efficient substrates for silylation with this compound compared to arenes, yielding products in moderate amounts. rsc.orgnih.gov This contrasts with observations made using less bulky silanes like mono- and bis(siloxy)silanes, where heteroarenes are often more reactive. rsc.orgnih.gov

The following table details the silylation outcomes for several heterocyclic compounds.

Table 2: C–H Silylation of Heteroarenes with this compound rsc.org

Substrate Product Conversion (%)
Furan P29 37
Thiophene P30 85
N-Methylpyrrole P31 55
Thiazole P32 41
3-Hexylthiophene P33 70

Reaction conditions: Substrate (0.5 mmol), this compound (0.75 mmol), [Rh(1,5-hexadiene)Cl]2 (0.0025 mmol), L4 (0.0055 mmol), norbornene (0.75 mmol), in octane (1.0 mL) at 120 °C for 16 h.

These selective silylation reactions underscore the utility of this compound in synthesizing sterically encumbered organosilicon compounds, which are important building blocks for materials science and other applications. osti.gov The control over regioselectivity through steric effects provides a powerful tool for the strategic functionalization of aromatic systems. nih.gov

Catalysis and Reaction Promotion

Influence on Polymerization Kinetics and Mechanisms

Tris(trimethylsiloxy)silane (TTMSS) has been identified as a valuable co-initiator in free-radical polymerization, notably in photopolymerization processes. Its primary role is to act as a source of silyl (B83357) radicals, which can initiate and propagate the polymerization chain. The mechanism of action is distinct from traditional amine-based co-initiators, involving a hydrogen atom transfer process rather than an electron/proton transfer. nih.gov This difference in mechanism can lead to altered polymerization kinetics and network structures in the resulting polymers.

In the context of dental adhesives, specifically in resin systems based on HEMA/BisGMA, TTMSS has been investigated as a substitute for amine co-initiators like ethyl-4-(dimethylamino)benzoate (EDMAB). nih.govnih.gov When used in a two-component photoinitiator system with camphorquinone (B77051) (CQ), increasing the concentration of TTMSS has been shown to enhance the polymerization rate and the degree of conversion (DC) of the carbon-carbon double bonds. nih.govnih.gov This effect is dependent on both the irradiation time and the intensity of the curing light. nih.govnih.gov The addition of TTMSS allows for the adjustment of the maximum polymerization rate, leading to the formation of a more homogenous polymer network. nih.govnih.gov

The high reactivity of the silyl radicals generated from TTMSS is a key factor in its effectiveness. The addition rate constant of the TTMSS-derived silyl radical to methyl acrylate (B77674) is significantly higher than that of the radical generated from EDMAB, highlighting the potential of silyl radicals as highly efficient photoinitiating species. nih.gov

The influence of TTMSS on polymerization kinetics can be summarized in the following table, which presents data from a study on HEMA/BisGMA dental resin.

Co-initiator SystemConcentration (wt%)Degree of Conversion (DC) (%)Maximum Polymerization Rate (Rp(max)/[M]) (s⁻¹)
EDMAB (Control)0.560.2 ± 0.20.066 ± 0.004
EDMAB + TTMSS161.0 ± 0.30.043 ± 0.003
362.5 ± 0.60.035 ± 0.003

Beyond simple free-radical polymerization, the related monomer, 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate (B99206) (TRIS), has been studied in the context of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net This indicates the broader applicability of the tris(trimethylsiloxy)silyl group in controlled radical polymerization techniques, which allow for the synthesis of polymers with well-defined architectures.

Co-catalytic Roles in Specific Organic Transformations (e.g., Hydrosilylation)

This compound also functions as a co-catalyst or reagent in various organic transformations, most notably in hydrosilylation reactions. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a C=C or C≡C bond), is a fundamental process in organosilicon chemistry. researchgate.net

In the presence of suitable metal catalysts, TTMSS can participate in the hydrosilylation of a range of substrates. For instance, with a cationic ruthenium catalyst, [Cp*Ru(MeCN)3]+, TTMSS has been successfully employed in the hydrosilylation of internal thioalkynes. pkusz.edu.cn This reaction proceeds at room temperature with excellent regioselectivity (α-addition) and stereoselectivity (syn-addition). pkusz.edu.cn The bulky nature of the tris(trimethylsiloxy)silyl group is thought to contribute to the high selectivity observed in this transformation. pkusz.edu.cn

However, the reactivity of TTMSS in hydrosilylation can be highly dependent on the catalyst system employed. In some cases, its bulky nature can render it unreactive. For example, in the hydrosilylation of internal alkynes catalyzed by a bulkier ruthenium complex, TTMSS was found to be unreactive, whereas less sterically hindered silanes participated readily. pkusz.edu.cn

The versatility of TTMSS extends to other catalytic processes as well. It has been used in iridium-catalyzed hydrovinylation (co-dimerization) of styrene (B11656) with vinylthis compound. acs.org Furthermore, TTMSS is a well-known radical-based reducing agent, offering a less toxic alternative to organotin compounds like tributyltin hydride for various radical reactions. organic-chemistry.org Its applications in this area include dehalogenations and reductive cyclizations. organic-chemistry.org

The following table summarizes the co-catalytic role of this compound in a specific hydrosilylation reaction.

SubstrateCatalystSilane (B1218182)ProductSelectivityYield
Internal Thioalkyne[Cp*Ru(MeCN)3]+(TMSO)3SiHα-syn-vinylsilaneExcellent α-regioselectivity and syn-stereoselectivityQuantitative

Environmental Considerations and Sustainable Chemistry Research

Development of Eco-Friendly Synthetic Approaches and Applications

Research in organosilicon chemistry is actively pursuing greener manufacturing processes to minimize environmental footprints. dakenchem.com This includes the development of syntheses that are more energy-efficient, reduce waste, and utilize less hazardous materials.

Eco-Friendly Synthetic Approaches:

A significant goal in sustainable chemistry is the direct synthesis of organosilicon compounds, which can be more cost-effective and efficient. mdpi.com The Müller-Rochow process, a cornerstone of industrial organosilicon chemistry, exemplifies an early success in this area, enabling large-scale production of organosilanes. mdpi.com Modern research focuses on further refining such processes to align with green chemistry principles. mdpi.com

Key areas of development include:

Solvent-Free Synthesis: Advancements have led to synthesis methods for related silane (B1218182) compounds that eliminate the need for organic solvents, thereby reducing costs and the environmental impact associated with solvent disposal. smolecule.com

Catalysis: The use of innovative catalysts, such as low-cost and readily available dye molecules like eosin (B541160) Y, allows for the selective and stepwise functionalization of hydrosilanes under milder conditions. nus.edu.sg This photocatalytic method can break Si-H bonds using lower energy inputs compared to traditional methods. nus.edu.sg

Chlorine-Free Synthesis: A major challenge being addressed is the development of direct synthesis reactions with alcohols instead of organic chlorides, moving towards chlorine-free production pathways. mdpi.com

Sustainable Applications:

Tris(trimethylsiloxy)silane and its derivatives are being incorporated into products and manufacturing processes to enhance sustainability. A notable example is in the production of silicone hydrogel contact lenses.

Environmentally-Friendly Lens Production: Specific vinylic monomers containing this compound have been designed to be water-soluble. google.comgoogle.com Their use allows for the formulation of water-based lens compositions, which reduces the reliance on organic solvents during the manufacturing and lens extraction process. google.comgoogle.com This shift not only makes the process more environmentally friendly but also has the potential to lower production costs. google.com

Low-k Thin Films: this compound is being investigated as a precursor for depositing low-dielectric constant (low-k) thin films used in microelectronics. researchgate.net The development of such materials is crucial for the advancement of next-generation electronic devices.

Comparative Environmental Impact Studies of Organosilicon Reagents

Evaluating the environmental impact of chemical reagents requires a comprehensive approach, including life cycle assessments (LCA), and studies on biodegradability and ecotoxicity.

Life Cycle Assessment (LCA):

Biodegradation and Ecotoxicity:

The environmental fate of organosilicon compounds is a key area of study. The term "siloxanes" encompasses a wide range of substances, and their biodegradability can vary.

Biodegradation: While historically considered inert, evidence shows that some siloxanes are subject to biodegradation. researchgate.net For instance, studies have demonstrated that polydimethylsiloxanes (PDMS) can be biodegraded in soil and that microaerobic conditions in anaerobic sludge can promote the biological degradation of polymeric siloxanes. researchgate.netrsc.org Research also indicates that volatile methyl siloxanes (VMS) are biodegradable, with removal efficiencies up to 90% in lab-scale biotechnologies. tandfonline.com However, the biodegradability of many organosilicon compounds is still not fully understood, and tests can be challenging due to their low water solubility and high volatility. researchgate.net

Ecotoxicity and Bioaccumulation: The environmental impact of organosilicon compounds has not been fully investigated for many specific substances. lgcstandards.com For some silanes and silanols, their environmental instability makes significant bioaccumulation unlikely. gesamp.org However, some cyclic siloxanes are recognized as having a significant environmental impact. epa.gov Safety data sheets for this compound and related compounds often state that the substance may be hazardous to the environment and recommend preventing its release into sewer systems or waterways. gelest.comgelest.com

Comparative Analysis with Other Reagents:

Organosilicon reagents often present a more environmentally favorable profile compared to older, more toxic alternatives. For example, organosilanes like Tris(trimethylsilyl)silane (B43935) (a different but related compound) are considered less toxic alternatives to tin-based reagents such as tributyltin hydride for radical reactions in organic synthesis. sigmaaldrich.com

Below is a comparative table summarizing the environmental aspects of different reagent types.

PropertyOrganosilicon Reagents (e.g., Silanes)Organotin Reagents (e.g., Tributyltin Hydride)References
ToxicityGenerally low to moderateHigh , sigmaaldrich.com
Environmental PersistenceVariable; some compounds are biodegradable, others can be persistent.Persistent and can lead to toxic bioaccumulation. epa.gov, tandfonline.com, researchgate.net
ByproductsGenerally less toxic (e.g., siloxanes)Highly toxic tin residues
Green Chemistry ApplicationsUsed in developing more sustainable processes (e.g., water-based systems, photocatalysis).Largely being phased out due to environmental concerns. bohrium.com, google.com, nus.edu.sg

Future Research Directions and Outlook

Exploration of Novel Chemical Transformations Involving Tris(trimethylsiloxy)silane

This compound has been recognized as an environmentally benign alternative to reagents like tributyltin hydride, primarily for its utility in radical-based reactions. wikipedia.org Its weak Si-H bond facilitates the generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, which can mediate a variety of transformations. nih.govwikipedia.org Future research will likely focus on expanding the scope of these reactions.

Key areas for exploration include:

Photocatalysis and Electrocatalysis: Leveraging visible light or electrochemical methods to initiate radical reactions offers milder and more sustainable alternatives to traditional thermal initiators. rsc.org Research into new metal- and additive-free photochemical processes, such as the synthesis of nitrogen-based heterocycles, demonstrates the potential of this approach. rsc.org Future work could explore a broader range of substrates and reaction types under photocatalytic conditions.

Controlled Polymerization: The role of (TMS)₃SiH in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides is an area ripe for further investigation. nih.govresearchgate.netnih.gov Developing this reagent for controlled polymerization techniques could lead to the synthesis of polymers with well-defined architectures and functionalities.

Novel Reaction Cascades: The ability of (TMS)₃SiH to act as a mediator in consecutive radical reactions opens the door to designing complex, one-pot syntheses. nih.govdntb.gov.ua Future studies could focus on developing new tandem reactions for the efficient construction of complex molecules, natural products, and pharmaceuticals. acs.org

Aqueous Radical Chemistry: The successful use of (Me₃Si)₃SiH for intermolecular radical perfluoroalkylation of olefins in water highlights the potential for conducting radical chemistry in environmentally friendly solvents. organic-chemistry.org Further exploration of its reactivity and stability in aqueous systems could significantly broaden its synthetic utility. organic-chemistry.org

A summary of established and potential radical-based transformations involving this compound is presented below.

Reaction TypeEstablished ExamplesPotential Future Research
Radical Reductions Reduction of functional groups (e.g., halides, chalcogens). nih.govStereoselective reductions using chiral catalysts; reduction of a wider range of functional groups.
Hydrosilylation Anti-Markovnikov hydrosilylation of alkenes and alkynes. nih.govAsymmetric hydrosilylation; hydrosilylation of challenging substrates like carbonyls and imines.
Consecutive Reactions Cyclization and addition sequences. nih.govnih.govDevelopment of multi-component reactions and complex cascade sequences for natural product synthesis. acs.org
Photochemical Reactions Visible-light mediated synthesis of indoles and oxindoles. rsc.orgExpansion to other heterocyclic systems; development of new photoinitiating systems.
Aqueous Reactions Perfluoroalkylation of olefins in water. organic-chemistry.orgExploration of other carbon-carbon and carbon-heteroatom bond formations in aqueous media.

Integration into Multi-Functional Material Systems

The utility of this compound extends beyond synthetic chemistry into materials science, where it serves as a valuable precursor and surface modifier. chemimpex.com Its derivatives are integral to creating advanced materials with tailored properties. nbinno.comnbinno.com Future research is directed towards incorporating this silane (B1218182) into increasingly complex and functional material systems.

Advanced Coatings and Sealants: this compound is used to enhance properties like hydrophobicity, adhesion, and chemical resistance in coatings and sealants. chemimpex.com Future work will likely focus on developing "smart" coatings, such as self-healing or anti-fouling surfaces, by incorporating functional derivatives of the silane into polymer matrices.

Hybrid Organic-Inorganic Materials: As a precursor for silica-based materials, it offers a pathway to novel hybrid systems. For example, its use in plasma-enhanced chemical vapor deposition (PECVD) to create low-k thin films for microelectronics is a promising application. researchgate.net Research could expand to other hybrid materials for applications in catalysis, sensing, and separation.

Biomaterials and Medical Devices: Functionalized derivatives, such as Methacryloxypropyl this compound, are crucial in manufacturing silicone hydrogel contact lenses due to their contribution to high oxygen permeability. nbinno.comgelest.com Future directions include the development of new biocompatible materials for drug delivery systems, orthopedic implants, and advanced wound dressings. nbinno.com

Polymer Composites: In plastics and rubber, derivatives like (3-Acryloxypropyl) this compound act as coupling agents, improving the interface between inorganic fillers and the polymer matrix. nbinno.com This enhances mechanical properties like tensile strength and impact resistance. nbinno.comnbinno.com Ongoing research aims to create next-generation composites with superior performance for demanding applications in the automotive and construction industries. nbinno.com

The table below summarizes the integration of this compound and its derivatives into various material systems and the resulting functional enhancements.

Material SystemDerivative/FunctionResulting ImprovementPotential Application
Coatings & Sealants Surface Modifier / Cross-linker chemimpex.comEnhanced hydrophobicity, adhesion, thermal stability, durability. chemimpex.comAutomotive finishes, construction sealants, protective coatings. chemimpex.com
Microelectronics PECVD Precursor researchgate.netFormation of low-dielectric constant (low-k) films. researchgate.netInterlayer dielectrics in integrated circuits to reduce RC delay. researchgate.net
Biomaterials Methacryloxypropyl this compound nbinno.comHigh oxygen permeability, biocompatibility. nbinno.comGas-permeable contact lenses, medical implants, drug delivery. nbinno.comgelest.com
Polymer Composites (3-Acryloxypropyl) this compound nbinno.comImproved filler dispersion, enhanced mechanical strength and stiffness. nbinno.comHigh-performance plastics, durable rubber products. nbinno.comnbinno.com
Textiles Textile Auxiliary Agent nbinno.comnih.govWater repellency, improved dyeability, enhanced feel. nbinno.comPerformance fabrics, protective clothing.

Advanced Characterization and Computational Modeling Synergies for (Me₃SiO)₃SiH

A deeper, fundamental understanding of the structure-property relationships of this compound is essential for optimizing its use and designing new applications. A synergistic approach combining advanced experimental characterization with high-level computational modeling will be pivotal.

Future research in this area should include:

In-situ and Operando Characterization: Employing techniques like advanced NMR and FTIR spectroscopy to monitor reactions involving (Me₃SiO)₃SiH in real-time. nih.gov This can provide crucial mechanistic insights into radical-mediated processes and polymerization kinetics.

Surface and Interface Analysis: Utilizing surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) to characterize surfaces modified with this compound. This is critical for understanding its role in adhesion, coating performance, and the behavior of low-k films. researchgate.net

Computational Chemistry: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict bond dissociation energies, and understand the electronic structure of radical intermediates. wikipedia.org Such models can guide experimental work by predicting the feasibility of new chemical transformations and the properties of novel materials.

Molecular Dynamics Simulations: Simulating the behavior of this compound and its derivatives within polymer matrices or at interfaces. These simulations can provide insights into diffusion, surface segregation, and the molecular origins of macroscopic material properties, such as the improved hydrophobicity in modified polyurethanes. nih.gov

Addressing Challenges in Scale-Up and Industrial Implementation

For this compound to achieve widespread industrial use, challenges related to its synthesis and production must be addressed. While lab-scale syntheses are well-established, translating these to cost-effective and safe industrial-scale processes requires further research and development. wikipedia.orggoogle.com

Key challenges and future research directions include:

Developing Cost-Effective Synthesis Routes: Current synthesis methods can involve costly reagents or multiple steps. wikipedia.orggoogle.com Research into alternative synthetic pathways, potentially using more abundant starting materials or catalytic processes, is needed to reduce production costs.

Process Optimization and Safety: The industrial-scale synthesis involving reactive metals like lithium presents significant safety and handling challenges, such as the treatment of residual metal. google.com Future work should focus on process intensification, developing continuous flow manufacturing processes, and designing inherently safer procedures to mitigate these risks.

Purification and Quality Control: High-purity this compound is essential for many applications, particularly in microelectronics and biomaterials. researchgate.netgelest.comnbinno.com Developing more efficient and scalable purification techniques is crucial for ensuring consistent product quality.

Green Chemistry Principles: Future process development should incorporate principles of green chemistry, such as minimizing waste, using less hazardous solvents, and improving atom economy. This will not only reduce the environmental impact but can also lead to more economically viable production processes.

A patent for the industrial-scale preparation of this compound involves the reaction of tetrachlorosilane (B154696) and trimethylsilyl (B98337) chloride with lithium, followed by conversion of the intermediate, tetrakis(trimethylsilyl)silane. google.com Addressing the challenges associated with this and other potential synthesis routes will be paramount for the compound's future commercial success.

Q & A

Q. What are the key considerations for synthesizing Tris(trimethylsiloxy)silane with high purity for laboratory use?

this compound is typically synthesized via hydrolysis and condensation reactions starting from chlorosilanes. For high-purity yields:

  • Use controlled stoichiometry of precursors (e.g., chlorotrimethylsilane and trihydroxyalkylsilanes) to minimize side reactions .
  • Employ inert atmospheric conditions (e.g., nitrogen or argon) to prevent moisture-induced premature hydrolysis .
  • Purification via fractional distillation under reduced pressure (e.g., 7–12 mm Hg) is critical to isolate the product from residual siloxane byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • FTIR Spectroscopy : Confirm Si-O-Si stretching vibrations (1050–1110 cm⁻¹) and Si-CH₃ bands (1250–1270 cm⁻¹) .
  • NMR Analysis : Look for characteristic trimethylsilyl proton signals at δ 0.1–0.3 ppm in ¹H NMR .
  • Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 295 for M–Cl fragments) and siloxane-related fragmentation patterns .

Q. What safety protocols are essential for handling this compound in polymerization reactions?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and flame-resistant lab coats to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile siloxane vapors .
  • Waste Management : Segregate siloxane waste in airtight containers and dispose via certified hazardous waste facilities to prevent environmental release .

Advanced Research Questions

Q. How do oxygen flow rates in plasma-enhanced chemical vapor deposition (PECVD) influence the dielectric properties of this compound-derived thin films?

  • Experimental Design : Vary O₂ flow rates (e.g., 10–50 sccm) during PECVD to modulate film stoichiometry. Higher oxygen enhances crosslinking, reducing dielectric constants (k < 2.5) due to increased porosity .
  • Characterization : Use ellipsometry for thickness measurements and impedance spectroscopy to quantify dielectric loss. Cross-reference with XPS to confirm Si-O-Si network formation .

Q. What methodological challenges arise when copolymerizing this compound with hydrophilic monomers like HEMA for hydrogel applications?

  • Phase Separation : Optimize monomer ratios (e.g., TRIS:HEMA = 1:3) and use compatibilizers (e.g., DMA or NVP) to stabilize the hydrophobic/hydrophilic interface .
  • Oxygen Permeability : Measure via polarographic sensors; TRIS content >20% improves O₂ transmission (Dk > 100 barrer) but may reduce equilibrium water content (<40%) .

Q. How can gas chromatography (GC) and liquid chromatography (LC) be optimized to detect this compound derivatives in environmental matrices?

  • Sample Preparation : Extract air samples using ENV+ cartridges with dichloromethane (GC) or acetonitrile (LC), avoiding cleanup steps to retain low-abundance siloxanes .
  • GC Conditions : Use a DB-5 capillary column and FID detector; calibrate with phenyl-tris(trimethylsiloxy)silane (M3TPh) as a reference .
  • LC-MS/MS : Employ a C18 column with ESI-negative mode for tris(trifluoropropyl)siloxanes, leveraging MRM transitions for sensitivity .

Q. What mechanisms explain the thermal stability of this compound in high-temperature polymer composites?

  • Thermogravimetric Analysis (TGA) : TRIS exhibits decomposition onset >300°C due to robust Si-O-Si networks. Additives like graphene oxide (GON) further enhance stability by restricting chain mobility .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea > 200 kJ/mol), indicating resistance to oxidative degradation .

Q. How do interfacial interactions between this compound and nanoparticle additives (e.g., graphene) affect composite mechanical properties?

  • Dispersion Strategies : Use polyvinylpyrrolidone (PVP) to stabilize graphene nanoplatelets (GNP) in TRIS matrices, ensuring uniform filler distribution .
  • Tensile Testing : Incorporation of 2 wt% GNP increases Young’s modulus by ~50% but may reduce elongation at break due to restricted siloxane chain mobility .

Analytical and Contradiction Resolution

Q. How to resolve discrepancies in reported solubility parameters for this compound across studies?

  • Method Comparison : Re-evaluate solubility using consistent solvents (e.g., hexane vs. acetone) and controlled humidity (<5% RH). Conflicting data often arise from residual moisture affecting hydrolysis .
  • Hansen Solubility Parameters : Calculate HSPs (δD ≈ 15 MPa¹/², δP ≈ 3 MPa¹/²) to predict compatibility with non-polar matrices .

Q. What factors contribute to inconsistent cytotoxicity results in TRIS-based biomedical applications?

  • Leachable Analysis : Quantify unreacted monomers via LC-MS; residual methacrylates (e.g., MEHQ stabilizers) may skew cytotoxicity assays .
  • Surface Modification : Plasma treatment or PEG grafting reduces hydrophobic surface-induced inflammatory responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.